molecular formula C13H20Cl2N2 B6270865 1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride CAS No. 2613300-16-4

1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride

Cat. No. B6270865
CAS RN: 2613300-16-4
M. Wt: 275.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . Another method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to amino group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride' involves the reaction of 2,3-dihydro-1H-indole with pyrrolidine and formaldehyde followed by treatment with hydrochloric acid to obtain the dihydrochloride salt of the final product.", "Starting Materials": ["2,3-dihydro-1H-indole", "pyrrolidine", "formaldehyde", "hydrochloric acid"], "Reaction": ["Step 1: React 2,3-dihydro-1H-indole with pyrrolidine and formaldehyde in the presence of a suitable catalyst to obtain the intermediate product.", "Step 2: Purify the intermediate product by column chromatography or recrystallization.", "Step 3: Treat the purified intermediate product with hydrochloric acid to obtain the dihydrochloride salt of the final product.", "Step 4: Purify the dihydrochloride salt of the final product by recrystallization or other suitable methods."] }

CAS RN

2613300-16-4

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.